molecular formula C7H5BrN2 B1269185 5-Bromo-1H-benzimidazole CAS No. 4887-88-1

5-Bromo-1H-benzimidazole

Cat. No. B1269185
CAS RN: 4887-88-1
M. Wt: 197.03 g/mol
InChI Key: GEDVWGDBMPJNEV-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzimidazole, also known as 5-溴-1H-苯并咪唑, is a white or light yellow solid at room temperature . It belongs to the class of imidazole derivatives and exhibits certain alkalinity . It is used as an organic synthesis and pharmaceutical intermediate, particularly in the synthesis of drug molecules, hormones, and biologically active molecules .


Synthesis Analysis

Benzimidazole derivatives, including 5-Bromo-1H-benzimidazole, are synthesized in a multistep process . The synthesis involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . The 5-Bromo-1H-benzimidazole can also undergo Suzuki coupling reactions under the catalysis of transition metal palladium .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-benzimidazole has been determined using spectroscopic techniques such as FT-Raman and FT-IR . Density functional theory (DFT) calculations with B3LYP/6-311+G (d,p) level of theory were used for the optimized structure . The electronic structure features of the molecule were determined using TD-DFT/B3LYP/6-311+G (d,p) method .


Chemical Reactions Analysis

In organic synthesis transformations, the bromine atom in 5-Bromo-1H-benzimidazole can undergo Suzuki coupling reactions under the catalysis of transition metal palladium . It can also react with trimethyl borate under the action of n-butyl lithium to produce the corresponding phenylboronic acid product .


Physical And Chemical Properties Analysis

5-Bromo-1H-benzimidazole is a chemical substance with a molecular formula of C7H5BrN2 and a molecular weight of 197.03 . It is a white or light yellow solid at room temperature .

Scientific Research Applications

Spectroscopic Studies

5-Bromo-1H-benzimidazole (5Br1HB) has been investigated using FT-Raman and FT-IR spectral techniques . The studies produced tables of vibrational spectra, Mulliken and NMR analysis, and density of function theory (DFT) calculations . These spectroscopic studies are crucial for understanding the molecular structure and properties of the compound .

Corrosion Inhibitor

Benzimidazoles, including 5-Bromo-1H-benzimidazole, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .

Antimicrobial Agent

5-Bromo-1H-benzimidazole has been reported to have antimicrobial properties . This makes it useful in the development of drugs and treatments against various microbial infections .

Antiviral Agent

The compound has also been reported to have antiviral properties . This suggests potential applications in the development of antiviral drugs and therapies .

Antitumor Agent

5-Bromo-1H-benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Treatment of Various Diseases

Benzimidazole, including 5-Bromo-1H-benzimidazole, has been reported to have applications in the treatment of some diseases like diabetes, epilepsy, and antifertility . This suggests that the compound could be used in the development of various therapeutic drugs .

Safety and Hazards

5-Bromo-1H-benzimidazole is irritating to eyes, respiratory tract, and skin . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVWGDBMPJNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964126
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-benzimidazole

CAS RN

4887-88-1
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the toxicological profile of 5-Bromo-1H-benzimidazole in aquatic environments?

A1: Research suggests that 5-Bromo-1H-benzimidazole exhibits significant toxicity towards the freshwater crustacean Ceriodaphnia dubia. A study determining the median lethal concentration (LC50) for various benzimidazole derivatives found that 5-Bromo-1H-benzimidazole had an LC50 of 2.4 mg/L, indicating high toxicity. [] This highlights the potential ecological risks associated with the release of this compound into aquatic ecosystems.

Q2: How does the structure of 5-Bromo-1H-benzimidazole correlate with its observed toxicity?

A2: While the exact mechanism of toxicity for 5-Bromo-1H-benzimidazole is not fully elucidated in the provided research, the study on benzimidazole derivatives suggests a strong correlation between the chemical structure and toxicity. [] The presence of specific substituents, such as the bromine atom at the 5th position, likely influences the compound's interaction with biological targets, contributing to its toxic effects.

Q3: What spectroscopic techniques have been employed to characterize 5-Bromo-1H-benzimidazole?

A3: Researchers have utilized a combination of spectroscopic techniques to characterize 5-Bromo-1H-benzimidazole. These include Fourier-transform infrared spectroscopy (FTIR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide valuable insights into the vibrational frequencies, functional groups, and structural properties of the compound.

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